
Copper;oxotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;oxotin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper;oxotin can be synthesized through several methods, including the reaction of copper salts with oxotin precursors under controlled conditions. One common method involves the use of copper sulfate and oxotin in an aqueous solution, followed by precipitation and purification processes. The reaction conditions typically include maintaining a specific pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;oxotin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxides and other related compounds.
Reduction: It can also be reduced under specific conditions to yield different copper-containing products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound include various copper oxides, copper salts, and other copper-containing compounds. These products have diverse applications in different fields.
Applications De Recherche Scientifique
Copper;oxotin has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and processes.
Biology: this compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials, coatings, and electronic components.
Mécanisme D'action
The mechanism of action of Copper;oxotin involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst in redox reactions, facilitating the transfer of electrons and promoting various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic interventions.
Comparaison Avec Des Composés Similaires
Copper;oxotin can be compared with other copper-containing compounds, such as copper sulfate, copper oxide, and copper chloride. While these compounds share some similarities in their chemical properties, this compound is unique in its specific reactivity and potential applications. For example:
Copper Sulfate: Commonly used in agriculture and as a laboratory reagent.
Copper Oxide: Widely used in catalysis and as a pigment.
Copper Chloride: Used in various industrial processes and as a catalyst.
This compound stands out due to its versatility and potential for use in advanced scientific research and industrial applications.
Propriétés
Numéro CAS |
149887-77-4 |
|---|---|
Formule moléculaire |
CuOSn |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
copper;oxotin |
InChI |
InChI=1S/Cu.O.Sn |
Clé InChI |
HOFIJBMBYYEBNM-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


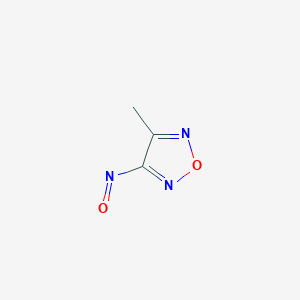
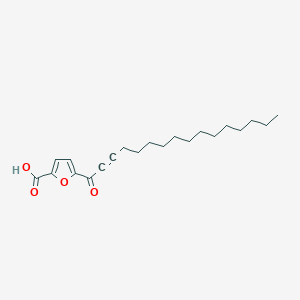
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
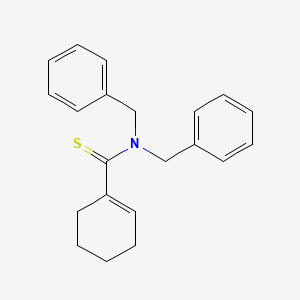
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)

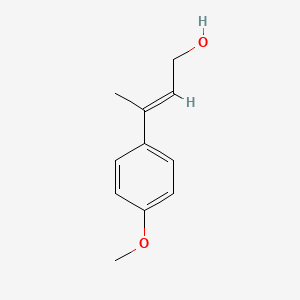
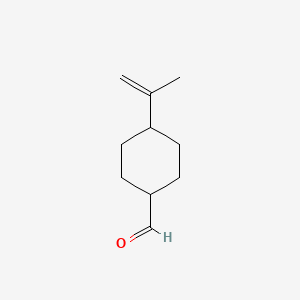


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
